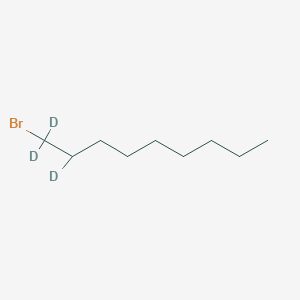
(1S-cis)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S-cis)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenol, also known as tetrahydronaphthalen-1-ol, is a synthetic compound with a wide range of applications in scientific research. It is an aromatic hydrocarbon that has been used in a variety of experiments in the fields of biochemistry, physiology, and pharmacology. Due to its unique properties, it has been used to study the mechanisms of action of drugs and other compounds, as well as to study the biochemical and physiological effects of certain substances.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for (1S-cis)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenol involves the reduction of a ketone intermediate followed by a Grignard reaction.
Starting Materials
3,4-Dichlorobenzaldehyde, Methylcyclohexanone, Mg, Bromobenzene, Ethyl acetate, Sodium sulfate, Sodium hydroxide, Hydrochloric acid, Diethyl ether, Wate
Reaction
Step 1: Condensation of 3,4-Dichlorobenzaldehyde and Methylcyclohexanone in the presence of sodium hydroxide to form (1S-cis)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenone., Step 2: Reduction of the ketone intermediate using Mg and ethyl acetate to form (1S-cis)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenol., Step 3: Preparation of the Grignard reagent by reacting bromobenzene with Mg in diethyl ether., Step 4: Addition of the Grignard reagent to the ketone intermediate in the presence of HCl to form the desired product., Step 5: Purification of the product using water and sodium sulfate.
作用機序
The mechanism of action of (1S-cis)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenolphthalen-1-ol is not fully understood, but it is thought to act as a ligand, binding to a specific receptor in the body and activating it. It is also thought to interact with other molecules in the body, such as enzymes, to alter their activity and affect the biochemical and physiological processes in the body.
生化学的および生理学的効果
Tetrahydronaphthalen-1-ol has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce anxiety and depression, as well as to improve memory and cognitive performance. It has also been shown to have anti-inflammatory and anti-oxidant effects, as well as to reduce the risk of cardiovascular disease. In addition, it has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
Tetrahydronaphthalen-1-ol has several advantages for laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of applications in scientific research. However, it also has some limitations. It is not very stable and can degrade over time, and it is not very soluble in water, which can limit its use in certain experiments.
将来の方向性
There are a number of potential future directions for research with (1S-cis)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenolphthalen-1-ol. These include further studies into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. In addition, research into its potential toxicological effects and its potential use as a drug delivery system could also be beneficial. Finally, further research into its synthesis method and its potential industrial applications could also be beneficial.
科学的研究の応用
Tetrahydronaphthalen-1-ol has been used in a variety of scientific research applications, including drug discovery, pharmacology, biochemistry, and physiology. In drug discovery, it has been used to study the mechanisms of action of drugs and other compounds, which can help scientists develop new and more effective drugs. In pharmacology, it has been used to study the biochemical and physiological effects of certain substances, which can help researchers identify potential therapeutic targets. In biochemistry, it has been used to study the structure and function of proteins, and in physiology, it has been used to study the mechanisms of various physiological processes.
特性
CAS番号 |
167026-37-1 |
|---|---|
製品名 |
(1S-cis)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenol |
分子式 |
C₁₆H₁₄Cl₂O |
分子量 |
293.19 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



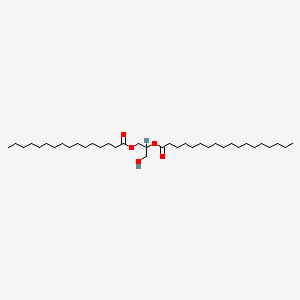
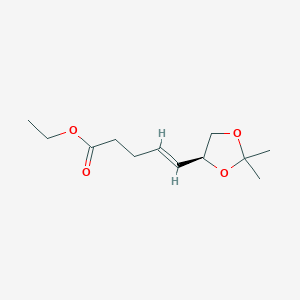
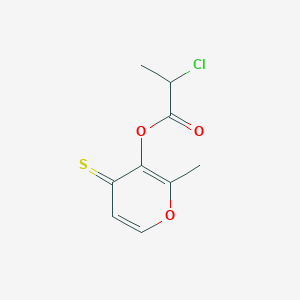
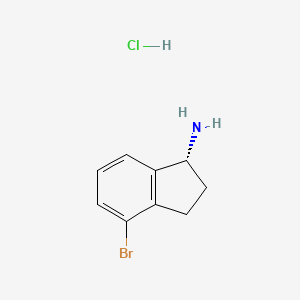
![2-Thiaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1142559.png)
![8-(tert-Butyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1142560.png)
![8,9-Dihydrospiro[cyclopenta[f]quinazoline-7,2'-[1,3]dithiolane]-1,3(2H,4H)-dione](/img/structure/B1142561.png)
![7,8,9,10-Tetrahydrobenzo[f]quinazoline-1,3(2H,4H)-dione](/img/structure/B1142562.png)
![2,4-Dioxo-1,2,3,4,5,6,7,8-octahydrobenzo[4,5]thieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1142564.png)
![2'-Chloro-5,6-dihydro-[1,1'-biphenyl]-3(4H)-one](/img/structure/B1142566.png)
